![molecular formula C15H18N2O3 B5619186 1-acetyl-3-(3-methoxyphenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-ene](/img/structure/B5619186.png)
1-acetyl-3-(3-methoxyphenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-ene
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Overview
Description
Synthesis Analysis
The synthesis of related spirocyclic compounds involves complex reactions that typically yield structures with significant biological and chemical interest. For example, the reaction of methyl 1-aryl-3-cinnamoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates with 4-benzylamino- and 4-arylaminopent-3-en-2-ones has been shown to give 1-aryl-7-benzyl- and 1,7-diaryl-9-acetyl-4-cinnamoyl-3-hydroxy-8-methyl-1,7-diazaspiro[4.4]nona-3,8-diene-2,6-diones, demonstrating the intricate steps involved in synthesizing spirocyclic compounds (Silaichev et al., 2012).
Molecular Structure Analysis
The molecular structure of similar compounds has been extensively analyzed using X-ray crystallography, providing valuable insights into their spatial arrangement and chemical behavior. The detailed study of the crystalline and molecular structures of these compounds reveals the importance of their conformation to their reactivity and potential applications (Dyachenko et al., 2015).
Chemical Reactions and Properties
Spirocyclic compounds, including those related to 1-acetyl-3-(3-methoxyphenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-ene, participate in a variety of chemical reactions, showcasing their versatility. For instance, their ability to undergo transformations through reactions with enamine derivatives highlights the potential for creating a broad range of derivatives with diverse biological activities (Silaichev et al., 2013).
Physical Properties Analysis
The physical properties of spirocyclic compounds like 1-acetyl-3-(3-methoxyphenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-ene are crucial for their application in different fields. These properties can be influenced by their molecular structure, which affects their solubility, melting points, and crystalline forms. Such parameters are essential for the development of pharmaceuticals and materials (Fedoseev et al., 2016).
Chemical Properties Analysis
The chemical properties of spirocyclic compounds are characterized by their reactivity towards various reagents, stability under different conditions, and the potential for undergoing a wide range of chemical transformations. These properties are determined by the electronic configuration of the spirocyclic framework and the substituents attached to it, offering insights into their mechanism of action and potential use in synthetic chemistry (Zhou et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[2-(3-methoxyphenyl)-1-oxa-3,4-diazaspiro[4.4]non-2-en-4-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-11(18)17-15(8-3-4-9-15)20-14(16-17)12-6-5-7-13(10-12)19-2/h5-7,10H,3-4,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIXLCGCXWKQEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2(CCCC2)OC(=N1)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(3-Methoxyphenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-en-1-yl]ethanone |
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